N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method includes the use of thioamides and α-haloketones, which undergo cyclization to form the thiazole ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, and tiazofurin .
Uniqueness
What sets this compound apart is its unique combination of the thiazole ring with the dimethylthietan group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H12N2OS2 |
---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H12N2OS2/c1-9(2)7(4-14-9)11-8(12)6-3-13-5-10-6/h3,5,7H,4H2,1-2H3,(H,11,12) |
InChI Key |
YUMRDEHSRABDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)C2=CSC=N2)C |
Origin of Product |
United States |
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